![molecular formula C9H15ClF3NO B13527921 9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13527921.png)
9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, and its azabicyclo framework, which is a common motif in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. This reduction can be achieved using hydrogen in the presence of a ruthenium catalyst . The reaction conditions are optimized to ensure high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of ruthenium catalysts is preferred due to their efficiency and cost-effectiveness. The process is designed to be scalable and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions are typically mild to moderate, ensuring the stability of the bicyclic structure.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The azabicyclo framework provides structural stability, allowing the compound to effectively interact with its targets.
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions.
9-Ethylbicyclo[3.3.1]nonan-9-ol: Another bicyclic compound with different substituents.
Uniqueness
9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers is unique due to its trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of new drugs.
Properties
Molecular Formula |
C9H15ClF3NO |
|---|---|
Molecular Weight |
245.67 g/mol |
IUPAC Name |
9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol;hydrochloride |
InChI |
InChI=1S/C9H14F3NO.ClH/c10-9(11,12)8(14)6-2-1-3-7(8)5-13-4-6;/h6-7,13-14H,1-5H2;1H |
InChI Key |
XKXORVSMUJAPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC(C1)C2(C(F)(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


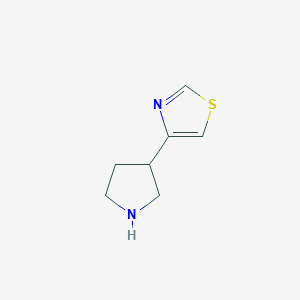
![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)
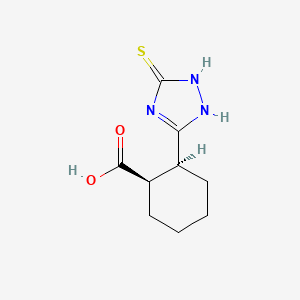


![rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride](/img/structure/B13527874.png)
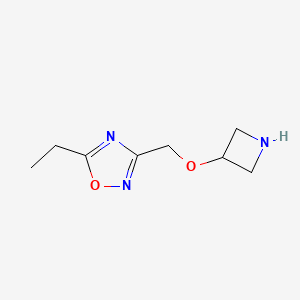
![[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)
![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)
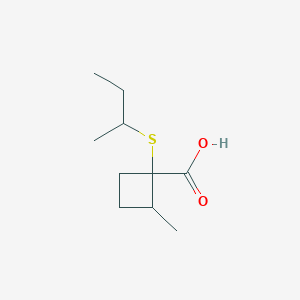

![4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B13527909.png)
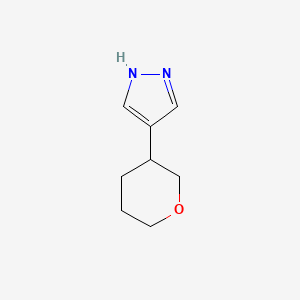
![{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13527914.png)
